molecular formula C13H9F6NO2S2 B345405 {[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine CAS No. 661471-64-3

{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine

Cat. No.: B345405
CAS No.: 661471-64-3
M. Wt: 389.3g/mol
InChI Key: MDBJBCUYFNRNJG-UHFFFAOYSA-N
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Description

{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine is a complex organic compound characterized by the presence of trifluoromethyl groups, a sulfonyl group, and a thienylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride and 2-thienylmethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Procedure: The 3,5-bis(trifluoromethyl)benzenesulfonyl chloride is reacted with 2-thienylmethylamine in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

    Purification: The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with larger reactors and more efficient purification techniques, such as continuous flow reactors and automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The trifluoromethyl groups and the sulfonyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the amine, facilitating nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to proteins and enzymes, while the sulfonyl group can form strong hydrogen bonds with biological molecules. The thienylmethylamine moiety allows for additional interactions with aromatic and heteroaromatic systems.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • 3,5-Bis(trifluoromethyl)phenyl sulfonamide
  • 2-Thienylmethylamine derivatives

Uniqueness

{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine is unique due to the combination of trifluoromethyl groups, a sulfonyl group, and a thienylmethylamine moiety. This combination imparts distinct chemical properties, such as high metabolic stability, strong binding affinity, and versatile reactivity, which are not commonly found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F6NO2S2/c14-12(15,16)8-4-9(13(17,18)19)6-11(5-8)24(21,22)20-7-10-2-1-3-23-10/h1-6,20H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBJBCUYFNRNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F6NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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